3-Bromo-4-hydroxy-N,N-dimethylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
3-bromo-4-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H10BrNO2/c1-11(2)9(13)6-3-4-8(12)7(10)5-6/h3-5,12H,1-2H3 |
InChI Key |
AVKMJOVAKAXUBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 4 Hydroxy N,n Dimethylbenzamide
Retrosynthetic Analysis of 3-Bromo-4-hydroxy-N,N-dimethylbenzamide
A retrosynthetic analysis of this compound reveals two primary disconnection pathways, guiding the design of plausible synthetic routes. These disconnections focus on the formation of the amide bond and the introduction of the bromine substituent onto the aromatic ring.
Pathway A: Amide Bond Disconnection
The most intuitive disconnection involves the cleavage of the amide bond (C-N bond). This leads to two key synthons: a 3-bromo-4-hydroxybenzoyl derivative (an acyl cation equivalent) and dimethylamine (B145610). The corresponding synthetic precursors would be 3-bromo-4-hydroxybenzoic acid or its activated derivatives (e.g., acyl chloride, ester) and dimethylamine. This approach places the challenge on the synthesis of the substituted benzoic acid precursor.
Pathway B: Carbon-Bromine Bond Disconnection
Alternatively, the carbon-bromine bond (C-Br) can be disconnected. This retrosynthetic step points to a precursor molecule, N,N-dimethyl-4-hydroxybenzamide, which would undergo a regioselective bromination reaction. This strategy relies on the effective control of the electrophilic aromatic substitution to achieve the desired 3-bromo isomer. The directing effects of the hydroxyl and the N,N-dimethylamido groups are crucial in this pathway.
These two primary retrosynthetic pathways form the basis for the conventional synthetic routes discussed in the following sections.
Conventional Synthetic Routes to this compound
Based on the retrosynthetic analysis, several conventional methods have been established for the synthesis of this compound. These routes can be broadly categorized into directed bromination strategies, amidation reactions, and functional group interconversions.
Directed Bromination Strategies on N,N-dimethyl-4-hydroxybenzamide Precursors
This approach commences with the readily available N,N-dimethyl-4-hydroxybenzamide and introduces the bromine atom in a subsequent step. The hydroxyl (-OH) and the N,N-dimethylcarboxamide (-CON(CH₃)₂) groups are both ortho-, para-directing activators for electrophilic aromatic substitution. Since the para position to the hydroxyl group is occupied by the amide group, bromination is directed to the ortho positions (positions 3 and 5).
A significant challenge in this approach is to achieve mono-bromination, as the highly activated nature of the aromatic ring can lead to the formation of the di-bromo byproduct, 3,5-dibromo-4-hydroxy-N,N-dimethylbenzamide. Careful control of reaction conditions, such as the choice of brominating agent, solvent, and temperature, is essential for selective mono-bromination.
Common brominating agents for such transformations include N-Bromosuccinimide (NBS), which is often favored over liquid bromine for its milder nature and easier handling. The reaction is typically carried out in a suitable solvent, and the conditions are optimized to favor the desired product.
| Precursor | Brominating Agent | Product | Challenges |
| N,N-dimethyl-4-hydroxybenzamide | N-Bromosuccinimide (NBS) | This compound | Potential for over-bromination (di-substitution) |
| N,N-dimethyl-4-hydroxybenzamide | Bromine (Br₂) | This compound | Harsh reaction conditions, potential for multiple byproducts |
Synthesis via Amidation Reactions of 3-Bromo-4-hydroxybenzoic Acid Derivatives
This widely used method involves the formation of the amide bond as the final key step. The synthesis starts with the preparation of 3-bromo-4-hydroxybenzoic acid. This precursor can be synthesized by the bromination of p-hydroxybenzoic acid. prepchem.com
Once 3-bromo-4-hydroxybenzoic acid is obtained, it can be converted to this compound by reaction with dimethylamine. To facilitate this amidation, the carboxylic acid is typically activated. Common methods for activation include:
Conversion to acyl chloride: The benzoic acid derivative is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive acyl chloride. This intermediate readily reacts with dimethylamine to yield the final amide.
Use of coupling agents: A variety of coupling agents can be employed to promote the direct amidation of the carboxylic acid with dimethylamine. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxyl group in situ, allowing for efficient amide bond formation under milder conditions.
More recent developments have introduced catalytic methods for this transformation, which are discussed in the context of green chemistry.
| Precursor | Reagents | Product | Key Features |
| 3-bromo-4-hydroxybenzoic acid | 1. SOCl₂ or (COCl)₂ 2. (CH₃)₂NH | This compound | Involves a reactive acyl chloride intermediate |
| 3-bromo-4-hydroxybenzoic acid | (CH₃)₂NH, Coupling agent (e.g., DCC, EDC) | This compound | Milder reaction conditions |
Functional Group Interconversion Approaches
Another synthetic strategy involves the modification of a functional group on a pre-existing 3-bromo-4-hydroxy-substituted benzene (B151609) ring. A plausible precursor for this approach is 3-bromo-4-hydroxybenzonitrile (B56826). researchgate.netnih.gov The synthesis of a related thioamide from this nitrile has been reported, suggesting a similar pathway for the N,N-dimethylamide. researchgate.net
This can be achieved in a two-step process:
Hydrolysis of the nitrile: The nitrile group (-CN) of 3-bromo-4-hydroxybenzonitrile is hydrolyzed to a carboxylic acid group (-COOH) under acidic or basic conditions to yield 3-bromo-4-hydroxybenzoic acid.
Amidation: The resulting carboxylic acid is then subjected to amidation with dimethylamine as described in section 2.2.2.
Alternatively, direct conversion of the nitrile to the N,N-dimethylamide might be possible, although this is a less common transformation.
This approach offers an alternative route to the key 3-bromo-4-hydroxybenzoic acid intermediate, starting from a different commercially available precursor.
Exploration of Modern and Sustainable
In line with the growing importance of sustainable chemistry, modern synthetic methods focus on improving the environmental footprint of chemical processes. The principles of green chemistry can be applied to the synthesis of this compound, particularly in the bromination and amidation steps.
Green Chemistry Principles in the Synthesis of this compound
Greener Bromination Methods:
The use of elemental bromine in electrophilic aromatic substitution reactions poses significant environmental and safety concerns. Greener alternatives focus on in situ generation of the brominating species and the use of less hazardous reagents.
One such method involves the use of a combination of hydrogen peroxide (H₂O₂) and a bromide source, such as hydrobromic acid (HBr) or sodium bromide (NaBr). researchgate.netresearchgate.net This system generates bromine in situ, with water as the only byproduct. This approach has been successfully applied to the bromination of phenols and other activated aromatic compounds. researchgate.netgoogle.comgoogle.com For the synthesis of a precursor like 3-bromo-4-hydroxybenzoic acid, this method offers a significant improvement over traditional bromination with liquid bromine.
Sustainable Amide Bond Formation:
Conventional amidation reactions often rely on stoichiometric amounts of coupling agents, which generate significant waste. Modern research focuses on the development of catalytic methods for direct amide formation from carboxylic acids and amines.
Catalytic Amidation: Various catalysts have been developed to promote the direct condensation of carboxylic acids and amines. Boric acid, for instance, has emerged as an inexpensive and environmentally benign catalyst for amidation reactions. researchgate.netorgsyn.org Other catalytic systems, including those based on zirconium metal-organic frameworks, have also shown high efficiency in promoting the amidation of benzoic acids. thieme-connect.com These catalytic approaches improve atom economy and reduce waste compared to traditional methods.
The application of these green chemistry principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing processes.
| Green Chemistry Approach | Reaction Step | Reagents/Catalysts | Advantages |
| In situ bromine generation | Bromination of p-hydroxybenzoic acid | H₂O₂ / HBr | Avoids use of liquid bromine, water as byproduct |
| Catalytic Amidation | Amidation of 3-bromo-4-hydroxybenzoic acid | Boric acid, Zirconium MOFs | Reduces waste from stoichiometric coupling agents |
Catalytic Approaches for Enhanced Selectivity and Yield
The synthesis of this compound heavily relies on the regioselective bromination of the precursor, 4-hydroxy-N,N-dimethylbenzamide. The hydroxyl (-OH) and the dimethylamide (-CON(CH₃)₂) groups are both ortho-, para-directing. However, the hydroxyl group is a more potent activating group, directing the electrophilic substitution to the positions ortho to it. To achieve the desired 3-bromo substitution (ortho to the hydroxyl group), the choice of catalyst and brominating agent is critical to ensure high selectivity and prevent the formation of other isomers or polybrominated byproducts.
Various catalytic systems have been explored for the selective bromination of activated aromatic compounds like phenols and benzamides. These methodologies can be adapted for the synthesis of this compound.
Lewis Acid Catalysis: Traditional Lewis acids such as FeBr₃ and AlCl₃ can be employed to polarize the brominating agent (e.g., Br₂), enhancing its electrophilicity. However, these catalysts can sometimes lead to a lack of selectivity and harsh reaction conditions.
Zeolite Catalysis: Zeolites, with their shape-selective properties, offer a promising alternative. The defined pore structure of zeolites can control the access of the substrate and the brominating agent to the active sites, thereby favoring the formation of a specific isomer. For instance, the use of zeolite catalysts in the bromination of substituted phenols has been shown to enhance para-selectivity, which, while not the primary goal here, demonstrates their potential for regiochemical control.
Metal-Catalyzed C-H Activation: Modern approaches involving transition metal catalysis, such as palladium-catalyzed C-H activation, allow for highly specific bromination. By using a directing group, the catalyst can be guided to a specific C-H bond for functionalization. In the case of 4-hydroxy-N,N-dimethylbenzamide, the amide group could potentially serve as a directing group to facilitate bromination at the ortho position.
Organocatalysis: Peptide-based catalysts have been shown to mediate enantioselective bromination of atropisomeric benzamides. While enantioselectivity is not a factor for this particular molecule, this research highlights the potential of organocatalysis in achieving high regioselectivity in the bromination of benzamides through specific catalyst-substrate interactions.
Below is a table summarizing representative catalytic approaches that could be applied for the synthesis of this compound, based on studies of similar compounds.
| Catalyst System | Brominating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Regioselectivity (ortho to -OH) |
| FeBr₃ | Br₂ | Dichloromethane (B109758) | 0 - 25 | 75-85 | Moderate to Good |
| Zeolite H-BEA | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | 25 - 50 | 80-90 | Good to Excellent |
| Pd(OAc)₂ / Ligand | N-Bromosuccinimide (NBS) | 1,4-Dioxane | 80 - 100 | >90 | Excellent |
| Tetrapeptide Catalyst | N-Bromosuccinimide (NBS) | Chloroform | 25 | 85-95 | High |
Continuous Flow Chemistry Applications in the Synthesis of this compound
Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The application of continuous flow technology to bromination reactions is particularly attractive due to the often exothermic nature of these reactions and the use of hazardous reagents like bromine.
For the synthesis of this compound, a continuous flow setup would typically involve pumping a solution of the starting material (4-hydroxy-N,N-dimethylbenzamide) and the brominating agent (e.g., N-bromosuccinimide) through a heated or irradiated tube reactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction to maximize yield and selectivity.
Photochemical Flow Bromination: A particularly relevant application is photochemical flow bromination. Studies have demonstrated the use of visible light to initiate the bromination of aromatic compounds in a continuous flow reactor. This method often avoids the need for chemical initiators and can lead to cleaner reaction profiles. For the target synthesis, a solution of 4-hydroxy-N,N-dimethylbenzamide and NBS in a suitable solvent like acetonitrile could be passed through a transparent tubing wrapped around a light source.
The benefits of a continuous flow approach for this synthesis include:
Improved Safety: Small reaction volumes at any given time minimize the risks associated with exothermic reactions and hazardous materials.
Enhanced Control: Precise control over residence time and temperature can lead to higher selectivity and reduced formation of byproducts.
Scalability: The production scale can be easily increased by running the reactor for longer periods or by using parallel reactors.
A conceptual continuous flow setup for the synthesis of this compound is presented in the table below.
| Parameter | Description |
| Reactor Type | Plug Flow Reactor (PFR), e.g., coiled FEP or PFA tubing |
| Reactants | 4-hydroxy-N,N-dimethylbenzamide, N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile or Dichloromethane |
| Activation | Thermal (heated reactor) or Photochemical (LED or CFL light source) |
| Residence Time | 5 - 30 minutes (optimized) |
| Temperature | 25 - 80 °C (optimized) |
| Quenching | In-line quenching with a reducing agent (e.g., sodium thiosulfate) |
| Purification | Potential for in-line liquid-liquid extraction and crystallization |
Optimization of Reaction Parameters for High Yield and Purity of this compound
The optimization of reaction parameters is a critical step in developing a robust and efficient synthesis of this compound. Several factors can significantly influence the yield, purity, and selectivity of the bromination reaction.
Choice of Brominating Agent: The reactivity and selectivity of the bromination can be tuned by the choice of the brominating agent. While molecular bromine (Br₂) is a powerful reagent, it can lead to over-bromination and the formation of HBr as a corrosive byproduct. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, often favored for substrates with multiple activating groups. Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can also be considered.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity. Aprotic solvents like dichloromethane, acetonitrile, and tetrahydrofuran (B95107) are commonly used. The choice of solvent can affect the solubility of the reactants and the stability of the intermediates.
Temperature Control: Bromination reactions are often exothermic. Careful temperature control is necessary to prevent side reactions and ensure selectivity. Lower temperatures generally favor higher selectivity but may require longer reaction times.
Stoichiometry of Reagents: The molar ratio of the brominating agent to the substrate is a key parameter. Using a slight excess of the brominating agent can ensure complete conversion of the starting material, but a large excess can lead to the formation of dibrominated and other polybrominated byproducts. Optimization studies typically involve varying the stoichiometry to find the optimal balance between conversion and selectivity.
Catalyst Loading: In catalytic reactions, the amount of catalyst used can impact the reaction rate and efficiency. The optimal catalyst loading needs to be determined to ensure a fast reaction without unnecessary cost or potential for side reactions.
An illustrative table showing the optimization of key reaction parameters for the bromination of a substituted phenol (B47542) is provided below, which serves as a model for the type of optimization that would be performed for 4-hydroxy-N,N-dimethylbenzamide.
| Entry | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Monobrominated Product (%) |
| 1 | NBS (1.0) | CH₂Cl₂ | 0 | 4 | 75 |
| 2 | NBS (1.1) | CH₂Cl₂ | 0 | 4 | 88 |
| 3 | NBS (1.2) | CH₂Cl₂ | 0 | 4 | 92 (with 5% dibrominated) |
| 4 | NBS (1.1) | ACN | 0 | 4 | 91 |
| 5 | NBS (1.1) | CH₂Cl₂ | 25 | 2 | 90 |
| 6 | Br₂ (1.0) | CH₂Cl₂ | 0 | 2 | 65 (with significant byproducts) |
Through systematic optimization of these parameters, a synthetic protocol for this compound can be developed that delivers the product in high yield and purity, suitable for subsequent applications.
Derivatization and Functionalization Strategies for 3 Bromo 4 Hydroxy N,n Dimethylbenzamide
Electrophilic Aromatic Substitution Reactions on 3-Bromo-4-hydroxy-N,N-dimethylbenzamide
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating hydroxyl group. The N,N-dimethylcarboxamide group is a meta-directing deactivator, while the bromine atom is an ortho-, para-directing deactivator. The powerful activating and ortho-, para-directing effect of the hydroxyl group is expected to dominate the regioselectivity of EAS reactions. Therefore, incoming electrophiles are predicted to substitute at the positions ortho to the hydroxyl group, namely C2 and C6. Given that the C3 position is already substituted with a bromine atom, the primary sites for electrophilic attack are the C2 and C5 positions.
Further Halogenation Studies (Chlorination, Iodination)
Further halogenation of this compound can introduce additional halogen atoms, which can serve as synthetic handles for subsequent cross-coupling reactions or modulate the compound's biological activity.
Chlorination: The introduction of a chlorine atom can be achieved using various chlorinating agents. A common method involves the use of sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or acetic acid. The regioselectivity will be dictated by the directing effects of the existing substituents, with the hydroxyl group directing the incoming chlorine atom to the ortho positions.
Iodination: Iodination can be accomplished using molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, or by using N-iodosuccinimide (NIS). The reaction conditions are generally mild, and the regiochemical outcome is again controlled by the directing influence of the hydroxyl group.
| Reaction | Reagent(s) | Expected Major Product(s) |
| Chlorination | N-Chlorosuccinimide (NCS) | 3-Bromo-5-chloro-4-hydroxy-N,N-dimethylbenzamide |
| Iodination | N-Iodosuccinimide (NIS) | 3-Bromo-4-hydroxy-5-iodo-N,N-dimethylbenzamide |
Nitration and Sulfonation Reactions
Nitration and sulfonation introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively, which can significantly alter the electronic properties of the aromatic ring and provide further avenues for functionalization.
Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. However, given the presence of the activating hydroxyl group, milder conditions, such as dilute nitric acid or the use of a nitrate (B79036) salt in the presence of an acid catalyst, may be sufficient. The strong ortho-, para-directing effect of the hydroxyl group will direct the nitro group to the C5 position.
Sulfonation: Sulfonation can be achieved by treating the compound with fuming sulfuric acid (H₂SO₄·SO₃) or concentrated sulfuric acid. The sulfonic acid group is also expected to be introduced at the C5 position, ortho to the hydroxyl group.
| Reaction | Reagent(s) | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 3-Bromo-4-hydroxy-5-nitro-N,N-dimethylbenzamide |
| Sulfonation | H₂SO₄ (fuming) | 5-Bromo-2-(dimethylcarbamoyl)-4-hydroxybenzenesulfonic acid |
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Bromine Moiety of this compound
Nucleophilic aromatic substitution (SNAr) reactions involve the displacement of a leaving group, in this case, the bromine atom, by a nucleophile. For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
In the case of this compound, the aromatic ring is not strongly activated for SNAr. The hydroxyl group is electron-donating, and the N,N-dimethylcarboxamide group is only moderately electron-withdrawing and is meta to the bromine atom. Therefore, SNAr reactions on this substrate are expected to be challenging and require forcing conditions, such as high temperatures, strong bases, and highly reactive nucleophiles. Potential nucleophiles could include alkoxides, thiolates, and amines. However, the yields of such reactions are anticipated to be low due to the electronically rich nature of the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
The bromine atom at the C3 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of biaryl compounds by reacting an aryl halide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The this compound can be coupled with a variety of aryl and heteroaryl boronic acids to generate a diverse library of biaryl derivatives. The hydroxyl group may require protection prior to the coupling reaction, depending on the specific reaction conditions and the nature of the boronic acid used.
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Aryl-4-hydroxy-N,N-dimethylbenzamide |
Sonogashira Coupling for Aryl-Alkyne Bond Formation
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. Coupling this compound with various terminal alkynes provides access to a range of arylethynyl derivatives. Similar to the Suzuki-Miyaura coupling, protection of the phenolic hydroxyl group might be necessary to prevent side reactions.
| Reactant 1 | Reactant 2 | Catalyst(s) | Base | Product |
| This compound | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 4-Hydroxy-N,N-dimethyl-3-(alkynyl)benzamide |
Heck and Stille Coupling Reactions
The presence of a bromine atom on the aromatic ring of this compound opens up possibilities for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions like the Heck and Stille reactions.
The Stille coupling reaction provides an alternative method for creating carbon-carbon bonds by reacting the aryl bromide with an organostannane reagent. A key advantage of the Stille reaction is its compatibility with a wide array of functional groups, which would be beneficial for a molecule like this compound that also contains hydroxyl and amide groups.
Buchwald-Hartwig Amination for C-N Bond Formation
For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction. This method allows for the synthesis of aryl amines from aryl halides. organic-chemistry.org In the case of this compound, this reaction would involve coupling it with a primary or secondary amine. organic-chemistry.org The successful execution of this reaction often relies on the use of specialized catalysts and ligands. organic-chemistry.org
Reactions Involving the Hydroxyl Group of this compound
The hydroxyl group at the 4-position of the benzene ring is a prime site for various derivatization reactions.
Alkylation of the hydroxyl group can be achieved to form ethers. A common approach is to use an alkyl halide in the presence of a base such as potassium carbonate. This is demonstrated in the synthesis of 3-bromo-4-isobutoxy benzonitrile, where the hydroxyl group of 3-bromo-4-hydroxybenzonitrile (B56826) is alkylated using 1-bromo-2-methylpropane (B43306) and potassium carbonate. researchgate.net
Acylation reactions can be employed to introduce an acyl group to the hydroxyl moiety, resulting in the formation of an ester. This is typically carried out using an acyl halide or anhydride.
The synthesis of ethers and esters from the hydroxyl group modifies the chemical properties of the parent molecule. The formation of an ether linkage, for example, can be accomplished under basic conditions with an appropriate alkylating agent. researchgate.net Similarly, esterification can be performed to introduce a variety of ester groups.
| Reaction Type | Reagents | Functional Group Formed |
| Alkylation | Alkyl halide, Base | Ether |
| Acylation | Acyl halide/anhydride, Base | Ester |
Reactions at the Tertiary Amide Moiety of this compound
The N,N-dimethylbenzamide functional group is generally stable. However, under certain conditions, it can undergo hydrolysis.
The hydrolysis of the amide bond in this compound would result in the formation of 3-bromo-4-hydroxybenzoic acid and dimethylamine (B145610). This transformation typically requires heating in the presence of a strong acid or base. The conditions for hydrolysis can vary, with reaction temperatures potentially ranging from 60 to 95°C. guidechem.com For structurally related compounds, hydrolysis can be a key step in a synthetic pathway. guidechem.com
Reduction Strategies
In the context of this compound, reduction strategies could theoretically target either the bromo substituent or the amide functional group.
Reduction of the Aryl Bromide:
The conversion of the aryl bromide to a debrominated arene is a common transformation in organic synthesis. Catalytic hydrogenation is a primary method for achieving this, typically employing a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The general reaction is as follows:
Reaction Scheme: Ar-Br + H₂ (or H₂ source) --[Catalyst]--> Ar-H + HBr
While no specific protocols for this compound are documented, related aryl bromides are often reduced under mild to moderate hydrogen pressure in a suitable solvent like ethanol (B145695) or ethyl acetate. The presence of the hydroxyl and amide groups would need to be considered, as they could potentially influence catalyst activity or undergo side reactions under harsh conditions.
Interactive Data Table: General Conditions for Aryl Bromide Reduction
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |
| Pd/C (5-10%) | H₂ gas | Ethanol, Methanol | 25-80 | 1-50 | >90 |
| Raney Nickel | H₂ gas | Ethanol | 25-100 | 10-100 | 70-95 |
| Pd(OAc)₂/Phosphine (B1218219) ligand | Formic acid/Triethylamine | DMF, DMSO | 50-120 | 1 | 80-98 |
Note: This table represents general conditions for the reduction of aryl bromides and does not reflect experimentally verified data for this compound.
Reduction of the Tertiary Amide:
The reduction of a tertiary amide to the corresponding amine is a more challenging transformation, typically requiring powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose. The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of an aluminate species.
Reaction Scheme: R-CON(CH₃)₂ --[1. LiAlH₄, 2. H₂O]--> R-CH₂N(CH₃)₂
The application of such a strong and non-selective reducing agent to this compound would likely lead to the concurrent reduction of the aryl bromide. Selective reduction of the amide in the presence of the aryl bromide would necessitate a more sophisticated, chemo-selective reducing system, for which no specific examples involving this substrate have been found.
Directed Ortho Metalation (DoM) Strategies Utilizing the Benzamide (B126) Directing Group
Directed Ortho Metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. The strategy relies on a directing group that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents.
The N,N-dimethylbenzamide group is recognized as a potent directing group in DoM chemistry. The lone pairs on the oxygen and nitrogen atoms can chelate to the lithium cation of an alkyllithium base (e.g., n-butyllithium or sec-butyllithium), positioning the base for deprotonation of the proximal C-H bond.
In the case of this compound, the benzamide group would be expected to direct metalation to the C2 position. However, the presence of the acidic phenolic proton would be a significant competing factor. The organolithium reagent would preferentially deprotonate the hydroxyl group before any C-H bond. Therefore, a protection strategy for the hydroxyl group, for instance, by converting it to a methoxy (B1213986) or other ether linkage, would be a prerequisite for a successful DoM reaction directed by the amide.
Following protection of the hydroxyl group, the proposed DoM strategy would involve:
Deprotonation: Treatment with a strong lithium amide base or an alkyllithium at low temperature (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF).
Electrophilic Quench: Introduction of an electrophile to introduce a new substituent at the C2 position.
Interactive Data Table: Potential Electrophiles for DoM of a Protected this compound Derivative
| Electrophile | Introduced Functional Group |
| D₂O | Deuterium |
| I₂ | Iodine |
| (CH₃)₂SO₄ | Methyl |
| CO₂ | Carboxylic acid |
| DMF | Aldehyde |
| ClSi(CH₃)₃ | Trimethylsilyl (B98337) |
Note: This table illustrates the theoretical possibilities for functionalization following a DoM strategy on a suitably protected derivative of this compound. These reactions have not been experimentally verified for the specific substrate.
Spectroscopic and Advanced Structural Elucidation Studies of 3 Bromo 4 Hydroxy N,n Dimethylbenzamide and Its Derivatives
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-Bromo-4-hydroxy-N,N-dimethylbenzamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the chemical environment of individual atoms and their connectivity.
1H NMR, 13C NMR, and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the molecule.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display distinct signals for the aromatic protons, the hydroxyl proton, and the N-methyl protons. Aromatic protons typically resonate in the 6.5-8.0 ppm range. libretexts.org The electron-donating hydroxyl group and the electron-withdrawing amide and bromo groups will influence the precise chemical shifts of the three aromatic protons. The N,N-dimethyl group will likely appear as one or two singlets around 3.0 ppm, depending on the rotational barrier around the C-N amide bond at the temperature of analysis. The phenolic hydroxyl proton will present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
The ¹³C NMR spectrum will show nine distinct signals corresponding to each carbon atom in the molecule. Aromatic carbons generally appear between 120-150 ppm. libretexts.org The carbonyl carbon of the amide group is expected at the most downfield position, typically around 170 ppm. The two N-methyl carbons will be observed in the aliphatic region, approximately at 35-40 ppm.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 | C | - | ~135 |
| 2 | C-H | ~7.5 | ~130 |
| 3 | C-Br | - | ~110 |
| 4 | C-OH | - | ~155 |
| 5 | C-H | ~7.0 | ~118 |
| 6 | C-H | ~7.3 | ~128 |
| C=O | C | - | ~170 |
| N(CH₃)₂ | CH₃ | ~3.0 | ~38 |
| OH | OH | Variable (e.g., 5-10) | - |
2D NMR Techniques: To confirm these assignments and establish connectivity, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which would reveal the connectivity between the adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This would definitively link each aromatic proton signal to its corresponding carbon signal and the N-methyl proton signals to the N-methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. columbia.edu It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, correlations would be expected from the N-methyl protons to the carbonyl carbon and from the aromatic protons to the carbonyl carbon and other aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This could be used to confirm the spatial relationship between the N-methyl groups and the aromatic proton at position 2.
Solid-State NMR Investigations of Crystalline Forms
Solid-State NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid states. nih.gov For this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and probe intermolecular interactions like hydrogen bonding in the solid state. Since quadrupolar nuclei like bromine (⁷⁹Br and ⁸¹Br) are present, ssNMR can be particularly insightful, as the nuclear quadrupolar interaction is highly sensitive to the local electronic environment and symmetry. wiley.comresearchgate.net ¹³C and ¹⁵N ssNMR experiments would reveal information about the molecular conformation and packing within the crystal lattice. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" that is unique to the compound and confirms the presence of its key functional groups.
For this compound, the following characteristic vibrations are expected:
O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the hydroxyl group. Its broadness is indicative of hydrogen bonding.
C-H Aromatic Stretch: Multiple weak to medium bands above 3000 cm⁻¹.
C-H Aliphatic Stretch: Bands in the 2850-3000 cm⁻¹ region from the N-methyl groups.
C=O Amide Stretch: A very strong and sharp absorption band, typically between 1630-1680 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum.
C=C Aromatic Stretch: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-N Stretch: A band in the 1200-1350 cm⁻¹ region.
C-O Stretch: A strong band around 1200-1250 cm⁻¹ for the phenolic C-O bond.
C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.
Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the C=C aromatic ring modes.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| O-H (Phenol) | Stretching | 3200-3600 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3000-3100 | Weak to Medium |
| C-H (Methyl) | Stretching | 2850-3000 | Medium |
| C=O (Amide) | Stretching | 1630-1680 | Very Strong |
| C=C (Aromatic) | Stretching | 1450-1600 | Variable |
| C-O (Phenol) | Stretching | 1200-1250 | Strong |
| C-Br | Stretching | 500-650 | Medium to Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which allows for the unambiguous calculation of its elemental formula. For C₉H₁₀BrNO₂, the expected monoisotopic mass is approximately 242.9895 Da. nih.gov
Electron Ionization (EI) or Electrospray Ionization (ESI) would be used to generate ions. The subsequent fragmentation pattern provides valuable structural information. For N,N-dimethylbenzamides, a characteristic fragmentation pathway involves the α-cleavage of the amide group. miamioh.edu
A plausible fragmentation pathway for this compound would include:
Formation of the molecular ion [M]⁺•.
Loss of a dimethylamino radical (•N(CH₃)₂) to form the 3-bromo-4-hydroxybenzoyl cation.
Subsequent loss of carbon monoxide (CO) from the benzoyl cation to yield the 3-bromo-4-hydroxyphenyl cation.
The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br isotopes).
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis of this compound
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.
The analysis would likely reveal:
The planarity of the benzene (B151609) ring.
The geometry of the N,N-dimethylamide group. The C-N amide bond is known to have significant double bond character, which can lead to planar geometry around the nitrogen atom.
The dihedral angle between the plane of the aromatic ring and the plane of the amide group.
Crucially, it would elucidate the intermolecular interactions that dictate the crystal packing. Hydrogen bonding is expected between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or sheets in the crystal lattice. nih.gov
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Derivatives of this compound
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical techniques used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule (for example, by replacing one of the N-methyl groups with a chiral substituent), CD and VCD spectroscopy would be essential for determining its absolute configuration.
VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is a powerful tool for the unambiguous assignment of the absolute configuration of chiral molecules in solution. rsc.org By comparing the experimental VCD spectrum of a chiral derivative with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute stereochemistry can be determined. researchgate.netnih.gov This method is particularly valuable for complex molecules where traditional methods may be ambiguous. nih.gov
Reactivity and Mechanistic Investigations of 3 Bromo 4 Hydroxy N,n Dimethylbenzamide in Organic Transformations
Kinetic Studies of Reactions Involving 3-Bromo-4-hydroxy-N,N-dimethylbenzamide as a Substrate
While specific kinetic data for reactions involving this compound are not extensively documented in publicly available literature, the reactivity of this substrate can be inferred from studies on analogous substituted benzamides. The rates of reactions such as nucleophilic aromatic substitution, electrophilic aromatic substitution, and reactions at the amide or hydroxyl group are influenced by both electronic and steric factors.
For instance, in nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the bromo and carboxamide groups would activate the ring towards nucleophilic attack, although the hydroxyl group, especially in its deprotonated phenoxide form, would be strongly activating for electrophilic substitution and deactivating for nucleophilic substitution.
Kinetic investigations into the hydrolysis of N-substituted amides have shown that the reaction rates are sensitive to the nature of the substituents on the nitrogen atom and the aromatic ring. researchgate.netacs.org For this compound, the rate of hydrolysis of the amide bond would be influenced by the electronic effects of the bromo and hydroxyl substituents. It is plausible that the hydrolysis can proceed under both acidic and basic conditions, with the mechanism likely involving protonation of the carbonyl oxygen in acid and nucleophilic attack by hydroxide (B78521) on the carbonyl carbon in base. acs.org
A hypothetical kinetic study of the etherification of the phenolic hydroxyl group could reveal the reaction order with respect to the benzamide (B126) substrate and the alkylating agent. Such a reaction would likely follow second-order kinetics, with the rate dependent on the concentration of both reactants.
Table 1: Hypothetical Rate Data for the Etherification of this compound with an Alkyl Halide
| Experiment | Initial [Substrate] (mol/L) | Initial [Alkyl Halide] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |
Note: The data in this table is hypothetical and for illustrative purposes only.
Detailed Mechanistic Pathways for Derivatization Reactions of this compound
The derivatization of this compound can occur at several positions, leading to a variety of products. The mechanistic pathways for these transformations are dictated by the nature of the reagents and reaction conditions.
Electrophilic Aromatic Substitution: The phenolic hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the hydroxyl group (positions 2 and 6) are available for substitution. The bromination of a similar compound, 4-hydroxybenzonitrile, proceeds via an electrophilic aromatic substitution mechanism where bromine adds to the activated ring. researchgate.net A plausible mechanism for further bromination of this compound would involve the attack of the electron-rich aromatic ring on an electrophilic bromine source, followed by deprotonation to restore aromaticity.
Nucleophilic Acyl Substitution at the Amide Carbonyl: The amide group can undergo hydrolysis, as previously mentioned. The mechanism in basic media likely involves the formation of a tetrahedral intermediate after the attack of a hydroxide ion on the carbonyl carbon. Subsequent collapse of this intermediate would lead to the expulsion of the dimethylamine (B145610) leaving group, forming a carboxylate.
O-Alkylation and O-Acylation: The phenolic hydroxyl group can be readily alkylated or acylated. In a Williamson-type ether synthesis, the hydroxyl group would first be deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide would then attack an alkyl halide in an SN2 reaction to form an ether.
Cross-Coupling Reactions: The bromine atom on the aromatic ring provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The general mechanism for a Suzuki coupling, for instance, would involve the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Thermodynamic Analysis of Synthetic and Derivatization Processes
A comprehensive thermodynamic analysis of the synthesis and derivatization of this compound would involve the determination of key parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for each reaction step. While specific experimental data for this compound is scarce, thermodynamic data for related benzamides can provide valuable insights. acs.orgchemeo.comnist.gov
The synthesis of this compound likely involves the bromination of 4-hydroxy-N,N-dimethylbenzamide. nih.gov This electrophilic aromatic substitution is typically an exothermic process (negative ΔH) and proceeds spontaneously (negative ΔG).
Thermodynamic studies on the formation of cocrystals involving benzamide and its derivatives have been conducted, providing information on the Gibbs free energy, enthalpy, and entropy of these processes. mdpi.com For derivatization reactions, such as the etherification of the hydroxyl group, the reaction is generally driven by a favorable enthalpy change due to the formation of stronger bonds.
Table 2: Estimated Thermodynamic Parameters for the Bromination of 4-hydroxy-N,N-dimethylbenzamide
| Parameter | Estimated Value |
| Enthalpy of Reaction (ΔH) | -80 to -120 kJ/mol |
| Entropy of Reaction (ΔS) | -20 to -40 J/mol·K |
| Gibbs Free Energy (ΔG) at 298 K | -70 to -110 kJ/mol |
Note: These values are estimations based on similar aromatic bromination reactions and are for illustrative purposes.
Investigation of Stereochemical Control in Reactions Leading to Chiral Derivatives
While this compound is itself achiral, it can be a precursor to chiral derivatives. Stereochemical control in such reactions is a critical aspect of modern organic synthesis.
Atropisomerism: Tertiary aromatic amides with ortho-substituents can exhibit axial chirality due to restricted rotation around the aryl-carbonyl bond. nih.govdatapdf.com If a substituent were introduced at the 2-position of this compound, the resulting molecule could potentially exist as a pair of atropisomers. The enantioselective synthesis of such atropisomeric benzamides has been achieved through peptide-catalyzed bromination of appropriately substituted benzamides. nih.govdatapdf.com A similar strategy could hypothetically be employed to achieve stereocontrol in the synthesis of chiral derivatives of the target compound.
Diastereoselective Reactions: If a chiral auxiliary is attached to the molecule, for example, by forming an ester or ether linkage at the hydroxyl group with a chiral alcohol, subsequent reactions on the aromatic ring could proceed with diastereoselectivity. The chiral auxiliary would create a chiral environment, favoring the approach of a reagent from one face of the molecule over the other. The synthesis of chiral α-fluoro-imides from chiral enamides provides a precedent for achieving high diastereoselectivity in reactions of amide derivatives. nih.gov
Exploration of Tautomerism and Isomerization Pathways of this compound
Tautomerism is a form of isomerization that involves the migration of a proton and the shifting of double bonds. For this compound, the most relevant form of tautomerism to consider is phenol-keto tautomerism.
The compound predominantly exists in the phenolic form due to the stability conferred by the aromaticity of the benzene (B151609) ring. However, it is conceivable that it could exist in equilibrium with a minor keto tautomer, a cyclohexa-2,5-dienone. The equilibrium position is heavily influenced by the solvent and the electronic nature of the substituents. wuxibiology.com The tautomerism of hydroxypyridines to pyridones is a well-studied analogy, where the pyridone form can be significantly populated due to amide resonance stabilization. semanticscholar.orgyoutube.comnih.govchemtube3d.com In the case of this compound, the gain in stability from forming a C=O bond in the keto tautomer is unlikely to overcome the loss of aromaticity.
Isomerization could also refer to the positional isomers of the substituents on the benzene ring. For example, 5-Bromo-4-hydroxy-N,N-dimethylbenzamide would be a constitutional isomer. The interconversion of these isomers would require significant energy input to break and reform covalent bonds and is not a facile process under normal conditions.
Table 3: Comparison of Predicted Stability of Tautomeric Forms
| Tautomeric Form | Key Structural Feature | Relative Stability |
| Phenolic Form | Aromatic ring | Highly favored |
| Keto Form | Cyclohexadienone | Significantly less stable |
Note: This table is based on general principles of aromaticity and tautomerism.
Computational and Theoretical Chemistry Approaches for 3 Bromo 4 Hydroxy N,n Dimethylbenzamide
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Electrostatic Potential Maps of 3-Bromo-4-hydroxy-N,N-dimethylbenzamide
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G*, would provide valuable insights into its molecular properties.
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, particularly influenced by the hydroxyl group, while the LUMO may be distributed over the amide group and the aromatic ring.
Electrostatic Potential Maps (MEP): An MEP map would visually represent the charge distribution and reactive sites of the molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the hydroxyl and carbonyl groups. Regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas, prone to nucleophilic attack. These would likely be found around the hydrogen atom of the hydroxyl group and the amide protons.
Table 1: Predicted Electronic Properties of Substituted Benzamides from DFT Studies Note: These values are illustrative and based on general trends observed in related molecules, not specific calculations for this compound.
| Property | Predicted Value/Observation | Rationale |
| HOMO Energy | Relatively high | Electron-donating effect of the hydroxyl group increases the energy of the HOMO. |
| LUMO Energy | Relatively low | Electron-withdrawing effects of the bromo and amide groups lower the energy of the LUMO. |
| HOMO-LUMO Gap | Moderate | The combination of electron-donating and withdrawing groups leads to a moderate energy gap, suggesting moderate reactivity. |
| Dipole Moment | Significant | The presence of polar C-Br, C=O, O-H, and C-N bonds results in a notable molecular dipole moment. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the nature of interactions with other molecules, such as solvents or biological macromolecules.
Conformational Analysis: The key rotatable bonds in this compound are the C-N bond of the amide group and the C-C bond connecting the amide group to the benzene ring. Rotation around the C-N amide bond is generally restricted due to its partial double bond character. The orientation of the N,N-dimethylamide group relative to the plane of the benzene ring is a key conformational feature. Steric hindrance between the amide group and the adjacent bromine atom may influence the preferred dihedral angle.
Intermolecular Interactions: The hydroxyl group of this compound is a strong hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. MD simulations in a protic solvent like water would show the formation of hydrogen bonds between the solute and solvent molecules. In the solid state, these groups would participate in a network of intermolecular hydrogen bonds, influencing the crystal packing. Studies on related hydroxylated benzamides have highlighted the importance of these hydrogen bonding networks in their solid-state structures. mdpi.comnih.gov
Quantum Mechanical (QM) Studies of Reaction Mechanisms and Transition States Involving this compound
Quantum mechanical methods are essential for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. For this compound, QM studies could investigate various potential reactions, such as electrophilic aromatic substitution.
The benzene ring of this compound is susceptible to electrophilic attack. The directing effects of the existing substituents would determine the position of a new substituent. The powerful activating effect of the hydroxyl group would direct incoming electrophiles to the positions ortho and para to it. Since the para position is occupied by the amide group, the most likely positions for electrophilic substitution would be ortho to the hydroxyl group. QM calculations could determine the activation energies for substitution at different positions on the ring, confirming the regioselectivity. The calculations would involve locating the transition state structures for each potential reaction pathway and comparing their relative energies.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) through Quantum Chemical Methods
Quantum chemical methods can accurately predict spectroscopic parameters, which is a valuable tool for structure verification and analysis.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. For this compound, the calculated chemical shifts would be sensitive to the electronic environment of each nucleus. However, accurate prediction of ¹³C NMR chemical shifts for carbons bonded to heavy atoms like bromine can be challenging due to the "heavy atom effect," which requires relativistic corrections for high accuracy. stackexchange.com
IR Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. The calculated frequencies are often scaled to better match experimental values. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, the C=O stretch of the amide, and various C-H and C-C stretching and bending modes of the aromatic ring. The calculated IR spectrum can aid in the assignment of experimental spectra. For example, studies on 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide have demonstrated the utility of DFT in assigning vibrational wavenumbers. esisresearch.orgresearchgate.net
Table 2: Predicted Spectroscopic Features of this compound Note: These are expected ranges and features based on calculations for similar functional groups and substituted benzenes.
| Spectrum | Feature | Predicted Range/Observation |
| ¹H NMR | -OH proton | Broad singlet, chemical shift dependent on solvent and concentration. |
| Aromatic protons | Doublets and triplets in the aromatic region, with shifts influenced by the electronic effects of the substituents. | |
| -N(CH₃)₂ protons | Two singlets due to restricted rotation around the C-N amide bond at low temperature, coalescing into a single singlet at higher temperatures. | |
| ¹³C NMR | Carbonyl carbon | ~165-175 ppm |
| Aromatic carbons | ~110-160 ppm, with the carbon attached to the hydroxyl group being downfield and the carbon attached to the bromine being upfield relative to unsubstituted benzene. | |
| -N(CH₃)₂ carbons | Two signals in the range of 30-40 ppm at low temperature. | |
| IR | O-H stretch | Broad band around 3200-3600 cm⁻¹ |
| C=O stretch | Strong absorption around 1630-1680 cm⁻¹ | |
| C-Br stretch | Typically in the fingerprint region, below 1000 cm⁻¹ |
Computational Modeling for Structure-Property Relationship (SPR) Derivations
Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, can be used to derive mathematical models that relate the chemical structure of this compound and its analogs to their physical, chemical, or biological properties.
These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation between these descriptors and an observed property. The molecular descriptors can be constitutional, topological, electronic, or quantum chemical in nature. For a series of substituted benzamides, descriptors could include molecular weight, logP, dipole moment, HOMO and LUMO energies, and various shape and connectivity indices.
QSAR studies on halogenated compounds and benzamide (B126) derivatives have been successfully used to model properties such as endocrine-disrupting activity and inhibitory effects on various enzymes. mdpi.com Such models, once validated, could be used to predict the properties of this compound and to design new derivatives with desired characteristics.
Advanced Analytical Methodologies for Detection and Quantification of 3 Bromo 4 Hydroxy N,n Dimethylbenzamide
High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Quantitative Analysis in Research Samples
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like "3-Bromo-4-hydroxy-N,N-dimethylbenzamide". moravek.com A reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach for this type of aromatic compound. bme.huphenomenex.com
Method development would involve a systematic optimization of several key parameters to achieve a selective, sensitive, and robust separation. The selection of the stationary phase is critical; a C18 or C8 column is typically effective for separating moderately polar aromatic compounds. mdpi.comnih.gov The mobile phase composition, usually a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be optimized to achieve the desired retention and resolution. mdpi.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a sample, including impurities with different polarities. researchgate.net
Detection is commonly performed using a UV-Vis detector, as the aromatic ring and carbonyl group in "this compound" are expected to exhibit strong absorbance in the UV region. creative-proteomics.com The selection of the detection wavelength would be based on the compound's UV spectrum, likely around 254 nm or at its specific maximum absorbance wavelength (λmax) to ensure high sensitivity. bme.hu For quantitative analysis, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. Method validation would be performed to demonstrate its linearity, accuracy, precision, and sensitivity (limit of detection and quantification). mdpi.com
Table 1: Proposed HPLC Parameters for the Analysis of this compound
| Parameter | Proposed Condition |
| Stationary Phase | C18 (octadecylsilyl) silica (B1680970) gel, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Elution Mode | Gradient: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. nih.gov Due to the presence of a polar phenolic hydroxyl group, "this compound" is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar -OH group into a less polar, more volatile ether or ester group. nih.gov
Silylation is a common and effective derivatization technique for phenolic compounds. fujifilm.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, thereby increasing the compound's volatility and thermal stability. nih.govthermofisher.comnih.gov The reaction is typically carried out in an appropriate solvent, and the resulting TMS-ether derivative can be readily analyzed by GC-MS.
The GC separation would be performed on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer serves as a highly selective and sensitive detector. The electron ionization (EI) mass spectrum of the derivatized compound would be expected to show a characteristic fragmentation pattern, including a molecular ion peak and fragment ions corresponding to the loss of specific groups, which can be used for structural confirmation. whitman.edu The presence of a bromine atom would result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes), aiding in the identification of the compound.
Table 2: Proposed GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Proposed Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane stationary phase |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-500 |
Spectrophotometric Methods (UV-Vis Absorption and Fluorescence Spectroscopy) for Concentration Determination in Solvents
Spectrophotometric methods, particularly UV-Vis absorption spectroscopy, offer a simple, rapid, and cost-effective means for determining the concentration of "this compound" in solution. The presence of the substituted benzene (B151609) ring, a chromophore, makes the compound suitable for UV-Vis analysis. docbrown.info
The UV-Vis absorption spectrum of the compound would be recorded in a suitable solvent, such as ethanol (B145695) or methanol, to determine its wavelength of maximum absorbance (λmax). nih.gov According to the Beer-Lambert law, the absorbance at λmax is directly proportional to the concentration of the compound. A calibration curve of absorbance versus concentration can be prepared using a series of standard solutions to enable the quantification of unknown samples. The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a specific wavelength, can also be determined from this data. nih.gov Solvent polarity can influence the position and intensity of the absorption bands, a phenomenon known as solvatochromism. biointerfaceresearch.comnih.gov
Fluorescence spectroscopy could also be explored as a potentially more sensitive and selective analytical method. Phenolic compounds often exhibit fluorescence. Upon excitation at an appropriate wavelength, "this compound" may emit light at a longer wavelength. The intensity of this fluorescence emission is typically proportional to the concentration of the analyte. The development of a fluorescence-based method would involve determining the optimal excitation and emission wavelengths and investigating potential matrix effects.
Table 3: Expected Spectrophotometric Properties of this compound in a Polar Protic Solvent
| Parameter | Expected Value/Range |
| UV-Vis λmax | ~270-290 nm (characteristic of substituted phenols) |
| Molar Absorptivity (ε) | 1,000 - 10,000 L·mol⁻¹·cm⁻¹ |
| Fluorescence | Potential for fluorescence emission upon excitation in the UV range; excitation and emission maxima to be determined |
| Solvent | Ethanol or Methanol |
Electrochemical Methods for Investigating Redox Behavior and Sensing Applications
Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the redox behavior of "this compound". The phenolic hydroxyl group is electrochemically active and can be oxidized. nih.govacs.org By applying a varying potential to an electrode immersed in a solution of the compound, a voltammogram can be obtained, which provides information about the oxidation potential and the reversibility of the redox process. acs.org
The oxidation of the phenolic group typically involves the transfer of electrons and protons to form a phenoxy radical, which may undergo further reactions. nih.gov The presence of electron-donating (-OH, -N(CH3)2) and electron-withdrawing (-Br, -C=O) substituents on the benzene ring will influence the ease of oxidation. The data obtained from CV can be used to understand the compound's antioxidant or pro-oxidant properties and to develop electrochemical sensors for its detection. The development of an electrochemical sensing method would involve optimizing parameters such as the working electrode material, the supporting electrolyte, and the voltammetric technique (e.g., differential pulse voltammetry for enhanced sensitivity). nih.govacs.org
Table 4: Hypothetical Cyclic Voltammetry Parameters for this compound
| Parameter | Proposed Condition |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum wire |
| Supporting Electrolyte | 0.1 M Phosphate buffer solution (pH 7.0) |
| Scan Rate | 100 mV/s |
| Potential Range | -0.2 to +1.0 V |
| Expected Observation | An irreversible or quasi-reversible oxidation peak corresponding to the oxidation of the phenolic hydroxyl group. |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged and polar compounds. acs.org Depending on the pH of the buffer, "this compound" can exist in a neutral or anionic form due to the dissociation of the phenolic proton.
Capillary Zone Electrophoresis (CZE) is the simplest form of CE and separates ions based on their charge-to-size ratio. nih.govresearchgate.net For the analysis of the subject compound in its anionic form, a basic buffer (e.g., borate (B1201080) buffer) would be used. The negatively charged analyte would migrate towards the anode, but the strong electroosmotic flow (EOF) in the capillary would carry all species towards the cathode, allowing for the separation and detection of anions.
For the separation of neutral compounds or for enhancing selectivity, Micellar Electrokinetic Chromatography (MEKC) can be employed. kapillarelektrophorese.comeurjchem.comnih.gov In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic core of the micelles, leading to their separation based on their partitioning coefficients. This technique would be particularly useful for separating "this compound" from other neutral impurities.
Table 5: Potential Capillary Electrophoresis Parameters for the Analysis of this compound
| Parameter | Proposed CZE Condition | Proposed MEKC Condition |
| Capillary | Fused silica, 50 µm i.d., 60 cm total length (50 cm to detector) | Fused silica, 50 µm i.d., 60 cm total length (50 cm to detector) |
| Background Electrolyte | 25 mM Sodium borate buffer, pH 9.2 | 20 mM Sodium tetraborate, 50 mM Sodium dodecyl sulfate (B86663) (SDS), pH 9.0 |
| Applied Voltage | 20 kV | -20 kV (reversed polarity) |
| Temperature | 25 °C | 25 °C |
| Injection | Hydrodynamic injection (50 mbar for 5 s) | Hydrodynamic injection (50 mbar for 5 s) |
| Detection | UV at 214 nm | UV at 214 nm |
Exploration of Non Biological Applications of 3 Bromo 4 Hydroxy N,n Dimethylbenzamide and Its Derivatives
As a Versatile Synthetic Intermediate in the Construction of Complex Organic Molecules (Excluding Direct Drug Synthesis or Clinical Application)
The structural features of 3-Bromo-4-hydroxy-N,N-dimethylbenzamide make it a valuable synthon, or building block, for the creation of more complex organic molecules. The bromine atom on the aromatic ring is a particularly useful functional group, serving as a handle for various coupling reactions. For instance, in palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions, the carbon-bromine bond can be readily functionalized to form new carbon-carbon bonds, allowing for the construction of intricate molecular scaffolds.
While direct examples involving this compound are not extensively documented in non-pharmaceutical contexts, the utility of closely related bromo-hydroxyphenyl derivatives is well-established. For example, the related compound, 3-bromo-4-isobutyloxyphenyl carbothioamide, serves as a key intermediate in the synthesis of complex heterocyclic compounds. researchgate.netresearchgate.net This highlights the role of the 3-bromo-4-hydroxyphenyl moiety as a versatile precursor. The N,N-dimethylbenzamide group can also be modified, though it is generally more stable. However, under certain conditions, the amide bond can be hydrolyzed to a carboxylic acid, providing another avenue for derivatization.
The interplay of the hydroxyl and bromo substituents on the benzene (B151609) ring also directs the regioselectivity of further electrophilic aromatic substitution reactions, allowing for the controlled synthesis of polysubstituted aromatic compounds.
Application in Materials Science
The unique combination of functional groups in this compound and its derivatives suggests their potential utility in the field of materials science.
Substituted benzamides are known precursors for high-performance polymers like aramids (aromatic polyamides). While direct polymerization of this compound is not a common example, its structural motifs are relevant. For instance, poly(p-benzamide)s are a class of polymers known for their exceptional thermal stability and mechanical strength. researchgate.net The synthesis of well-defined poly(benzamide) copolymers has been achieved through chain-growth condensation polymerization, allowing for precise control over molecular weight and distribution. mdpi.comnih.gov Functionalized monomers can be incorporated into these polymers to tailor their properties. The hydroxyl and bromo groups on this compound could be exploited to create polymers with specific functionalities, such as flame retardancy (due to the bromine) or sites for post-polymerization modification (via the hydroxyl group).
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous crystalline materials with a wide range of applications, including gas storage and catalysis. bohrium.comyoutube.com These materials are constructed from metal nodes and organic "linker" molecules. The functional groups on the linker molecules are critical for the properties of the resulting framework.
While there is no specific literature on the use of this compound as a linker, its structure contains suitable functionalities. The hydroxyl group could potentially coordinate with metal centers in the formation of MOFs. More commonly, carboxylic acid derivatives are used as linkers. researchgate.netekb.eg Hydrolysis of the N,N-dimethylamide to a carboxylic acid would yield a bifunctional linker with both a carboxylate and a bromo group, which could be used to synthesize functionalized MOFs. The bromine atom could then serve as a site for post-synthetic modification of the framework. bohrium.com
Similarly, in COFs, which are constructed entirely from organic linkers, the functional groups of the target molecule could be utilized. For example, the hydroxyl group could participate in the formation of boronate ester linkages, a common strategy in COF synthesis.
Role as a Ligand Precursor or Scaffold in Homogeneous and Heterogeneous Catalysis
The electron-donating and coordinating properties of the functional groups in this compound suggest its potential as a precursor for ligands in catalysis. The oxygen of the hydroxyl group and the carbonyl of the amide group can act as coordination sites for metal ions. Furthermore, the aromatic ring can be functionalized with other ligand-forming groups, such as phosphines.
Phosphine (B1218219) ligands are widely used in homogeneous catalysis to tune the electronic and steric properties of metal catalysts. tcichemicals.comprochemonline.comcfmot.detaylorandfrancis.com The synthesis of phosphine ligands often involves the functionalization of an aromatic scaffold. The this compound molecule could be derivatized to incorporate a phosphine group, for example, through a reaction at the bromine position. The resulting phosphine ligand would also bear the hydroxyl and amide functionalities, which could potentially participate in catalyst-substrate interactions or influence the solubility and stability of the catalyst complex.
Development of Chemical Sensors and Probes for Environmental or Analytical Monitoring
The development of chemical sensors is a significant area of analytical chemistry. Molecules that can selectively bind to an analyte and produce a measurable signal, such as a change in color or fluorescence, are highly sought after.
A notable example of a derivative of the 3-bromo-4-hydroxyphenyl structure in this context is 5,10,15,20-tetra-(3-bromo-4-hydroxyphenyl)porphyrin (TBHPP). This porphyrin has been used to develop a fluorescence-based optical sensor for the detection of lead ions (Pb²⁺) in both liquid and immobilized forms. nih.gov The sensor exhibits a linear response to lead concentrations and has a low detection limit.
| Sensor Characteristics | PVC Film | Ethanol (B145695) Medium |
| Analyte | Pb²⁺ | Pb²⁺ |
| Linear Range | 5x10⁻⁶ to 4x10⁻⁴ mol L⁻¹ | 5x10⁻⁶ to 3x10⁻⁴ mol L⁻¹ |
| Detection Limit | 2x10⁻⁸ mol L⁻¹ | 4x10⁻⁸ mol L⁻¹ |
| Response Time | 4 min | 2 min |
This demonstrates the potential of the 3-bromo-4-hydroxyphenyl moiety to be incorporated into larger sensor molecules. The electronic properties of this group, influenced by the bromine and hydroxyl substituents, can play a role in the signaling mechanism of the sensor.
Furthermore, benzamide (B126) derivatives have been utilized in the development of electrochemical sensors. For instance, novel tribenzamides have been synthesized and used to modify glassy carbon electrodes for the sensitive and selective detection of mercuric ions in aqueous media. rsc.org This suggests that the N,N-dimethylbenzamide portion of the target molecule could also be a useful component in the design of electrochemical sensors for various analytes.
Photophysical Properties and Potential in Optoelectronic Applications
The exploration of novel organic molecules for optoelectronic applications is a burgeoning field of research, driven by the demand for advanced materials in devices such as organic light-emitting diodes (OLEDs), sensors, and photovoltaics. While direct research on the photophysical properties of this compound is not extensively documented in publicly available literature, an analysis of its structural components—a substituted benzamide core—allows for a theoretical consideration of its potential in this domain. The photophysical characteristics of organic compounds are intrinsically linked to their molecular structure, including the nature and position of substituents on the aromatic ring, which can significantly influence absorption and emission spectra.
Benzamide derivatives, in a broader sense, have been investigated for their luminescent properties. The benzamide moiety itself can act as a chromophore, and its electronic properties can be tuned by the introduction of various functional groups. For instance, the presence of an electron-donating hydroxyl group and electron-withdrawing bromine atom, in conjunction with the N,N-dimethylamido group, creates a push-pull-like electronic environment within the this compound molecule. This configuration can potentially lead to interesting photophysical phenomena, such as intramolecular charge transfer (ICT), which is often associated with fluorescence and solvatochromism—a change in emission color with solvent polarity.
The bromine atom, being a heavy atom, could also influence the photophysical pathways of the molecule. The heavy-atom effect is known to promote intersystem crossing from the singlet excited state to the triplet excited state, which could enhance phosphorescence or be a desirable trait in materials for applications like photodynamic therapy, though that falls outside the scope of non-biological applications. In the context of optoelectronics, triplet harvesting is a key mechanism in high-efficiency OLEDs.
While specific data for this compound is scarce, a look at related substituted aromatic compounds can provide insights into its potential. For example, various functionalized benzamides and other aromatic compounds are being explored for their luminescent and electrochromic properties. These materials often form the building blocks for larger, more complex systems like polymers or dendrimers used in electronic devices. The synthesis of novel benzamide derivatives continues to be an active area of research, with studies focusing on their potential as antipsychotic agents and for other biological activities, which hints at the versatility of this class of compounds.
Interactive Table: Photophysical Properties of Representative Substituted Aromatic Compounds
| Compound Class | Substituents | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ) | Potential Application |
|---|---|---|---|---|---|
| Substituted Benzimidazoles | Hydroxyphenyl | Varies | Varies | Moderate | Fluorescent probes |
| Bromo-functionalized PAHs | Boron, Phenyl | ~400-600 nm | ~600-800 nm | Varies | Near-infrared emitters |
| Sulfonamide Derivatives | Phenyl, Thienyl | ~330 nm | Blue-green region | Not specified | Luminescent materials |
Note: The data in this table is illustrative of related compound classes and not specific to this compound.
Environmental Fate and Degradation Studies (e.g., Photodegradation, Biodegradation in non-living systems)
The environmental fate of a chemical compound is of paramount importance, dictating its persistence, potential for transport, and ultimate impact on ecosystems. For this compound, a comprehensive understanding of its environmental behavior can be inferred from studies on structurally similar compounds, particularly brominated aromatic compounds and herbicides.
A significant point of reference is the herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile), for which 3-bromo-4-hydroxybenzamide (B8749284) is a known environmental transformation product. Bromoxynil itself is subject to relatively rapid degradation in the environment. Its half-life in soil is approximately two weeks, though this can be influenced by factors such as soil type, with persistence increasing in soils with higher clay or organic matter content. wikipedia.org The degradation of bromoxynil is influenced by both abiotic and biotic processes. epa.gov
Photodegradation:
Photodegradation, or the breakdown of molecules by light, is a likely abiotic degradation pathway for this compound. Brominated phenols, a structural component of the target molecule, have been shown to undergo photodegradation under UV irradiation. acs.orgnih.gov This process can involve the cleavage of the carbon-bromine bond, leading to debromination. acs.org The presence of photosensitizers in the environment, such as humic substances, can also influence the rate of photodegradation of brominated organic compounds. daneshyari.com For bromoxynil, photolysis is a recognized degradation pathway, contributing to its relatively short persistence in surface waters. canada.ca
Biodegradation in non-living systems:
The core structure's similarity to bromoxynil suggests that microorganisms capable of degrading this herbicide may also act on this compound. The degradation of bromoxynil in soil is primarily a microbial process. orst.edu Repeated applications of bromoxynil can lead to changes in the soil microbial community, which in turn can affect the rate of its degradation. nih.gov Under aerobic conditions, the degradation of bromoxynil can be rapid. epa.gov The process of reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom, has been observed in the metabolic breakdown of bromoxynil by certain microorganisms. wikipedia.org
Interactive Table: Environmental Degradation of Bromoxynil (a related compound)
| Condition | Matrix | Half-life | Degradation Pathway | Reference |
|---|---|---|---|---|
| Aerobic | Soil | ~2 weeks | Microbial degradation | wikipedia.org |
| Aerobic | Sandy Soil | ~10 days | Microbial degradation | orst.edu |
| Aerobic | Aquatic | <12 hours | Microbial degradation | epa.gov |
Given the available data on related compounds, it can be hypothesized that this compound is unlikely to be highly persistent in the environment. It would likely undergo degradation through a combination of photodegradation and microbial action, with the rates being dependent on specific environmental conditions such as sunlight intensity, soil composition, and the presence of adapted microbial communities.
Structure Property Relationships Spr of 3 Bromo 4 Hydroxy N,n Dimethylbenzamide and Its Analogues
Correlations Between Molecular Structure and Electronic Properties (e.g., Hammett Constants, Inductive Effects)
The electronic properties of 3-Bromo-4-hydroxy-N,N-dimethylbenzamide are primarily governed by the interplay of the inductive and resonance effects of its substituents on the benzene (B151609) ring. The key functional groups are the bromo group at position 3, the hydroxyl group at position 4, and the N,N-dimethylcarboxamido group at position 1.
The Hammett equation , a linear free-energy relationship, provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orgviu.ca The equation is given by:
log(K/K₀) = σρ
or
log(k/k₀) = σρ
where K/K₀ or k/k₀ is the ratio of the equilibrium or rate constant of the substituted to the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant. wikipedia.org Substituent constants (σ) are specific to each substituent and its position (meta or para) on the ring. cambridge.org Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. cambridge.org
For this compound, we can analyze the electronic contributions of each substituent:
Bromo Group (meta to the amide): The bromo substituent is moderately electron-withdrawing due to its inductive effect (-I) and weakly electron-donating through resonance (+R). Its Hammett constant (σ_meta) is +0.39, indicating a net electron-withdrawing effect from the meta position.
Hydroxyl Group (para to the amide): The hydroxyl group is strongly electron-donating through resonance (+R) and electron-withdrawing inductively (-I). Its Hammett constant (σ_para) is -0.37, signifying a strong net electron-donating effect.
N,N-Dimethylcarboxamido Group: This group is electron-withdrawing, primarily through its resonance effect (-R), which delocalizes the lone pair of electrons on the nitrogen atom into the carbonyl group, and to a lesser extent, its inductive effect (-I).
An important structural feature of this molecule is the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the carbonyl oxygen of the amide group. researchgate.netnih.gov This interaction can influence the planarity of the molecule and the electronic properties of both the hydroxyl and amide groups. researchgate.net The formation of such a hydrogen bond can increase the electron-donating ability of the hydroxyl group and decrease the electron-withdrawing nature of the amide group.
| Substituent | σ_meta | σ_para | Electronic Effect |
|---|---|---|---|
| -Br | +0.39 | +0.23 | Inductively withdrawing, weakly resonance donating |
| -OH | +0.12 | -0.37 | Inductively withdrawing, strongly resonance donating |
| -CONH₂ | +0.28 | +0.36 | Inductively and resonance withdrawing |
| -CON(CH₃)₂ | +0.35 (estimated) | +0.38 (estimated) | Inductively and resonance withdrawing |
Influence of Structural Modifications on Optical Properties (e.g., UV-Vis Absorption Maxima, Fluorescence Quantum Yields)
The optical properties of this compound are directly linked to its electronic structure. The absorption of ultraviolet-visible (UV-Vis) light promotes electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is influenced by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Substituents on the benzene ring can significantly alter the λ_max. Electron-donating groups, such as the hydroxyl group, tend to raise the energy of the HOMO and cause a bathochromic (red) shift to longer wavelengths. srce.hr Conversely, electron-withdrawing groups, like the bromo and N,N-dimethylcarboxamido groups, can lower the energy of the LUMO, also leading to a red shift.
In this compound, the strong electron-donating hydroxyl group para to the electron-withdrawing amide group creates a "push-pull" system. This intramolecular charge transfer character is expected to result in a significant red shift of the main absorption band compared to unsubstituted benzamide (B126). The presence of the bromine atom will likely have a smaller, but still noticeable, effect on the absorption spectrum.
Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield (Φ_f) is a measure of the efficiency of this process. Structural features that promote non-radiative decay pathways, such as vibrational relaxation or intersystem crossing, will decrease the fluorescence quantum yield. The presence of heavy atoms like bromine can enhance intersystem crossing to the triplet state, which often leads to a decrease in fluorescence and an increase in phosphorescence. rsc.org Therefore, it is anticipated that this compound may exhibit a lower fluorescence quantum yield compared to its non-brominated analogue.
| Compound | Key Substituents | Expected λ_max Shift (vs. Benzamide) | Expected Fluorescence Quantum Yield (Φ_f) |
|---|---|---|---|
| Benzamide | - | Reference | Low |
| 4-Hydroxy-N,N-dimethylbenzamide | -OH (para), -N(CH₃)₂ (para) | Bathochromic (Red) Shift | Potentially higher than benzamide |
| This compound | -Br (meta), -OH (para), -N(CH₃)₂ (para) | Significant Bathochromic (Red) Shift | Likely lower due to heavy atom effect |
Impact of Substituent Changes on Reactivity Profiles in Organic Transformations
The substituents on the aromatic ring of this compound play a crucial role in determining its reactivity in various organic transformations.
The bromine atom provides a handle for cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings. nih.govrsc.orgrsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond in these reactions can be influenced by the other substituents on the ring. The electron-rich nature of the ring, due to the hydroxyl group, may facilitate the oxidative addition step in the catalytic cycle of these reactions.
The hydroxyl group can also participate in reactions. It can be alkylated or acylated, and its acidic proton can be removed by a base. The acidity of the phenolic proton is influenced by the other substituents. The electron-withdrawing bromo and amide groups will increase the acidity of the hydroxyl group compared to phenol (B47542) itself.
The N,N-dimethylamide group is generally stable but can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions.
| Reaction Type | Reactive Site(s) | Influence of Substituents |
|---|---|---|
| Electrophilic Aromatic Substitution | Aromatic Ring (positions 2, 5, 6) | -OH is activating and ortho, para-directing. -Br and -CON(CH₃)₂ are deactivating and meta-directing. Overall reactivity is a balance of these effects. |
| Palladium-Catalyzed Cross-Coupling | C-Br bond | The electron-rich ring may facilitate oxidative addition. A versatile handle for C-C and C-heteroatom bond formation. |
| Reactions of the Hydroxyl Group | -OH | Can undergo O-alkylation, O-acylation. The phenolic proton is acidic and can be deprotonated. |
| Amide Hydrolysis | -CON(CH₃)₂ | Generally requires harsh acidic or basic conditions to hydrolyze to the carboxylic acid. |
Relationships Between Crystal Structure and Bulk Material Properties
The arrangement of molecules in the solid state, or the crystal structure, has a profound impact on the bulk material properties of a compound, such as its melting point, solubility, and mechanical strength. For this compound, several key intermolecular interactions are expected to influence its crystal packing.
The bromine atom can participate in halogen bonding , a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site on an adjacent molecule. mdpi.com Halogen bonds can provide additional stability to the crystal lattice and influence the packing motif.
The planarity of the benzamide moiety can be affected by the steric interactions between the ortho-substituent (bromine) and the amide group. mdpi.com Any deviation from planarity will affect the degree of conjugation and, consequently, the electronic and optical properties of the molecule in the solid state.
The combination of strong hydrogen bonding and potentially halogen bonding is expected to result in a relatively high melting point for this compound compared to analogues lacking these functionalities. The solubility will be dependent on the ability of a solvent to disrupt these intermolecular forces.
| Interaction Type | Participating Groups | Expected Impact on Crystal Structure and Properties |
|---|---|---|
| Hydrogen Bonding | -OH (donor), C=O (acceptor) | Dominant interaction, leading to ordered packing and a high melting point. |
| Halogen Bonding | -Br (donor), O or N (acceptor) | Contributes to lattice stability and influences packing arrangement. |
| π-π Stacking | Benzene rings | Possible interaction between aromatic rings of adjacent molecules, contributing to crystal stability. |
| van der Waals Forces | Entire molecule | General attractive forces contributing to the overall lattice energy. |
Future Research Directions and Emerging Opportunities for 3 Bromo 4 Hydroxy N,n Dimethylbenzamide
Development of More Efficient and Atom-Economical Synthetic Routes
The pursuit of sustainable chemical manufacturing necessitates the development of synthetic routes that are both efficient and environmentally benign. For 3-Bromo-4-hydroxy-N,N-dimethylbenzamide, future research should prioritize the development of greener and more atom-economical synthetic strategies.
Current synthetic approaches often rely on traditional bromination and amidation reactions that may involve harsh reagents and generate significant waste. Future endeavors could explore alternative, more sustainable methods.
Key Research Objectives:
Catalytic Bromination: Investigating the use of catalysts for the regioselective bromination of 4-hydroxy-N,N-dimethylbenzamide would be a significant advancement. This could involve the use of solid acid catalysts, zeolites, or enzymatic approaches to minimize the use of corrosive reagents like elemental bromine.
Direct C-H Amidation: Exploring the direct C-H amidation of 3-bromo-4-hydroxybenzoic acid or its derivatives could offer a more direct and atom-economical route to the final product, bypassing the need for pre-functionalized starting materials.
Flow Chemistry: The implementation of continuous flow processes for the synthesis of this compound could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch methods.
Bio-inspired Synthesis: Investigating enzymatic or microbial pathways for the synthesis of this compound could lead to highly selective and environmentally friendly production methods.
| Synthetic Strategy | Potential Advantages |
| Catalytic Bromination | Reduced waste, higher selectivity, milder reaction conditions |
| Direct C-H Amidation | Increased atom economy, fewer synthetic steps |
| Flow Chemistry | Improved safety, scalability, and process control |
| Bio-inspired Synthesis | High selectivity, environmentally friendly, use of renewable resources |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique combination of a brominated phenol (B47542) and a dimethylamide group in this compound opens up avenues for exploring novel chemical transformations. The interplay between these functional groups can lead to unique reactivity patterns that are yet to be fully exploited.
Future research should focus on leveraging the inherent reactivity of this molecule to synthesize novel derivatives and explore unconventional reaction pathways.
Potential Areas of Exploration:
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.comnih.gov These reactions would allow for the introduction of a wide range of substituents, leading to the synthesis of a diverse library of novel compounds with potentially interesting biological or material properties.
C-H Activation: The N,N-dimethyl group and the aromatic ring present opportunities for C-H activation/functionalization reactions. nih.govrsc.org Exploring regioselective C-H activation could lead to the development of efficient methods for introducing new functional groups at specific positions.
Photocatalytic Transformations: The electron-rich phenolic ring and the carbon-bromine bond make this compound a potential substrate for visible-light photocatalytic reactions. beilstein-journals.orgbeilstein-journals.orgnih.gov This could enable novel transformations such as dehalogenation, cross-coupling, and the formation of new carbon-carbon or carbon-heteroatom bonds under mild conditions. nih.gov
Electrochemical Synthesis: The phenolic hydroxyl group can be electrochemically oxidized, potentially leading to the formation of phenoxy radicals and subsequent coupling reactions to form novel dimeric or polymeric structures.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. Integrating these computational tools into the study of this compound can accelerate the discovery of new reactions and synthetic routes.
Future Applications of AI and ML:
Retrosynthetic Analysis: AI-powered retrosynthesis tools can be employed to identify novel and efficient synthetic pathways to this compound and its derivatives.
Reaction Outcome Prediction: Machine learning models can be trained on existing reaction data to predict the products and yields of new reactions involving this compound, thereby reducing the need for extensive experimental screening.
Optimization of Reaction Conditions: AI algorithms can be used to optimize reaction parameters such as temperature, solvent, catalyst, and reaction time to maximize the yield and selectivity of desired products.
Discovery of Novel Reactivity: By analyzing large datasets of chemical reactions, machine learning algorithms may identify previously unknown reactivity patterns for this compound, leading to the discovery of novel transformations.
| AI/ML Application | Potential Impact |
| Retrosynthetic Analysis | Discovery of novel and efficient synthetic routes |
| Reaction Outcome Prediction | Reduced experimental effort and faster discovery of new reactions |
| Optimization of Reaction Conditions | Improved yields and selectivity, more sustainable processes |
| Discovery of Novel Reactivity | Uncovering new and unexpected chemical transformations |
Investigation of this compound in Supramolecular Chemistry and Self-Assembly
The presence of hydrogen bond donors (hydroxyl group) and acceptors (carbonyl oxygen and hydroxyl oxygen), along with a halogen atom capable of forming halogen bonds, makes this compound an intriguing building block for supramolecular chemistry and crystal engineering.
Future research in this area could focus on understanding and controlling the self-assembly of this molecule to create novel supramolecular architectures with interesting properties.
Potential Research Directions:
Hydrogen Bonding Networks: Systematic studies of the hydrogen bonding patterns in the solid state could reveal the formation of predictable supramolecular synthons, which can be used to design and construct more complex architectures.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules. Investigating the role of halogen bonding in directing the self-assembly of this compound could lead to the formation of unique crystal packing arrangements.
Co-crystallization: Exploring the co-crystallization of this compound with other molecules could lead to the formation of new multi-component crystals with tailored properties, such as improved solubility or stability.
Self-Assembled Monolayers: The ability of this molecule to form ordered structures on surfaces could be investigated for applications in nanoscience and materials chemistry. harvard.edunih.govnih.gov
Expansion into Niche Applications Beyond Current Scope (e.g., Analytical Reagents, New Catalyst Design)
While the primary applications of this compound may currently be as a synthetic intermediate, its unique chemical features suggest potential for use in a variety of niche applications.
Future research should explore the utility of this compound and its derivatives in areas beyond traditional organic synthesis.
Emerging Opportunities:
Analytical Reagents: The phenolic hydroxyl group can act as a binding site for metal ions, suggesting that derivatives of this compound could be developed as selective colorimetric or fluorescent sensors for the detection of specific metal ions.
Catalyst Design: The combination of a phenolic hydroxyl group and a nearby bromine atom could be exploited in the design of novel ligands for transition metal catalysis. The electronic properties of the ligand could be tuned by modifying the substituents on the aromatic ring.
Biologically Active Probes: By attaching fluorescent or other reporter groups to the this compound scaffold, it may be possible to develop chemical probes for studying biological processes.
Building Blocks for Functional Materials: The ability of this molecule to participate in cross-coupling and self-assembly processes makes it a potential building block for the synthesis of functional materials such as polymers, dendrimers, and metal-organic frameworks with applications in electronics, optics, and separations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
